molecular formula C21H18FN3O3 B2956430 2-(4-fluorophenyl)-5-methoxy-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one CAS No. 941879-69-2

2-(4-fluorophenyl)-5-methoxy-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2956430
CAS No.: 941879-69-2
M. Wt: 379.391
InChI Key: QMEMWGAZICZWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-5-methoxy-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one is a synthetic chemical entity designed for research applications. Its structure incorporates a pyridazin-3(2H)-one core, a scaffold widely recognized in medicinal chemistry for its diverse biological potential. Scientific literature indicates that pyridazinone derivatives have been reported to exhibit various pharmacological activities, including antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli , as well as antioxidant and anti-inflammatory effects . The molecular architecture of this compound features a 4-fluorophenyl substituent and a 2-methylindoline carboxamide group, which may influence its binding affinity and selectivity towards biological targets. Researchers may find this compound valuable for probing novel therapeutic pathways, investigating structure-activity relationships (SAR), or as a synthetic intermediate in the development of new heterocyclic compounds. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-methoxy-6-(2-methyl-2,3-dihydroindole-1-carbonyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3/c1-13-11-14-5-3-4-6-17(14)24(13)21(27)20-18(28-2)12-19(26)25(23-20)16-9-7-15(22)8-10-16/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEMWGAZICZWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=NN(C(=O)C=C3OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-5-methoxy-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one (CAS Number: 941879-69-2) is a pyridazinone derivative that has garnered attention for its potential biological activity. This article explores its pharmacological properties, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H18FN3O3C_{21}H_{18}FN_3O_3, with a molecular weight of 379.4 g/mol. The structure features a pyridazinone core substituted with a fluorophenyl group and an indoline moiety, which may contribute to its biological activities.

While specific studies focusing solely on this compound remain limited, it can be hypothesized that the presence of the 4-fluorophenyl and indoline groups may influence its interaction with biological targets such as enzymes or receptors involved in inflammatory processes or cancer pathways. Compounds with similar structures have been shown to exhibit inhibitory effects on various enzymes, including poly(ADP-ribose) polymerase (PARP) and lipoxygenase (LOX) pathways, which are crucial in cancer biology and inflammation.

In Vitro Studies

Recent research has indicated that derivatives of indoline can act as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) , which are significant in inflammatory responses. For instance, a related study identified compounds with IC50 values indicating effective inhibition of these enzymes, suggesting that similar mechanisms could be expected for our compound of interest:

CompoundIC50 for 5-LOX (μM)IC50 for sEH (μM)
431.38 ± 0.231.39 ± 0.45
21>10>10
444.87 ± 0.411.14 ± 0.29

This table illustrates the potential for structural analogs to exhibit significant biological activity through enzyme inhibition.

In Vivo Studies

The pharmacokinetics and efficacy of related compounds have been evaluated in vivo, particularly focusing on their antitumor effects. For example, compounds targeting PARP have demonstrated promising results in inhibiting tumor growth in models expressing BRCA mutations, suggesting that our compound may share similar therapeutic potential.

Case Studies

Several case studies highlight the relevance of pyridazinones in therapeutic applications:

  • Antitumor Activity : A study involving indoline derivatives demonstrated significant antitumor efficacy against breast cancer cell lines with BRCA mutations. The lead compound exhibited an EC50 of approximately 0.3nM0.3\,nM, indicating high potency against resistant cancer types.
  • Inflammatory Disorders : Research on dual inhibitors targeting both LOX and sEH pathways has shown promise in reducing inflammation in animal models, providing a basis for further exploration into the anti-inflammatory effects of compounds like this compound.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities with analogous pyridazinone derivatives:

Compound Substituents Key Features Biological Activity Reference
Target Compound 4-Fluorophenyl (C2), Methoxy (C5), 2-Methylindoline-1-carbonyl (C6) Indoline-carbonyl enhances steric bulk; fluorine improves membrane permeability Not explicitly reported (likely antiviral)
2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one 4-Fluorophenyl (C2), Methyl (C6), 4-Methylbenzyl (C5) Lacks indoline-carbonyl; benzyl group may reduce metabolic stability Antiviral (tested in computational models)
AS1940477 (p38 MAP kinase inhibitor) Tetrahydropyrazolo[1,5-a]pyrimidinyl (C6), Hydroxymethyl (C6), o-Tolyl (C2) Complex heterocyclic substituent; hydroxymethyl enhances solubility Kinase inhibition
2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one 4-Fluorophenyl (C6), Chlorophenyl-oxadiazole (C2) Oxadiazole moiety introduces rigidity; chlorine increases electronegativity Not reported

Computational and Pharmacokinetic Predictions

  • Lipophilicity (LogP) : The target compound’s LogP is estimated to be ~3.2 (higher than ’s derivative at ~2.8) due to the indoline-carbonyl group, favoring blood-brain barrier penetration .
  • Metabolic Stability : Methoxy and fluorine substituents typically reduce oxidative metabolism, while the indoline moiety may introduce susceptibility to esterase-mediated hydrolysis .

Q & A

Q. What are the established synthetic methodologies for preparing this compound, and how are intermediates characterized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 4-fluorophenylhydrazine with a substituted pyridazinone precursor under acidic conditions (e.g., HCl/EtOH).
  • Step 2 : Introduction of the 2-methylindoline-1-carbonyl moiety via nucleophilic acyl substitution or Friedel-Crafts acylation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC.
  • Characterization :
  • NMR (¹H/¹³C) for functional group verification.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation.
  • X-ray crystallography (using SHELXL ) for absolute configuration determination in crystalline intermediates.
    Reference: Key steps align with protocols for structurally analogous pyridazinones .

Q. Which analytical techniques are most reliable for structural elucidation?

A combination of methods ensures accuracy:

  • X-ray crystallography : Resolves stereochemistry and torsional angles; data collected at 100 K with Mo-Kα radiation, refined via SHELXL .
  • Solid-state NMR : Detects conformational polymorphism in the pyridazinone ring.
  • FT-IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and methoxy (~1250 cm⁻¹) groups.
  • HPLC-PDA : Validates purity (>95%) and monitors degradation products.

Advanced Research Questions

Q. How can conformational dynamics of the pyridazinone ring influence biological activity?

The pyridazinone ring adopts non-planar conformations due to puckering, quantified using Cremer-Pople parameters :

  • Amplitude (θ) : Measures deviation from planarity (e.g., θ = 15°–30° for moderate puckering).
  • Phase angle (φ) : Indicates pseudorotational states affecting ligand-receptor interactions.
  • Methodology :
  • Perform DFT calculations (B3LYP/6-31G*) to model energy minima.
  • Validate with variable-temperature XRD to track thermal motion .
    Example: A related fluoro-phenyl pyridazinone showed enhanced kinase inhibition when θ > 20° due to improved binding pocket complementarity .

Q. How should researchers resolve contradictions in reported biological activity data?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal assays : Pair enzymatic inhibition (e.g., fluorescence polarization) with cellular viability (MTT assay).
  • Crystallographic studies : Co-crystallize the compound with target proteins (e.g., kinases) to confirm binding modes .
  • Metabolic stability screening : Use liver microsomes to rule out rapid degradation as a false-negative cause .

Q. What experimental design optimizes synthetic yield while minimizing byproducts?

Apply Design of Experiments (DOE) :

  • Variables : Temperature (60–100°C), catalyst loading (Pd/C: 5–10 mol%), and solvent polarity (DMF vs. THF).
  • Response surface modeling : Identifies optimal conditions (e.g., 80°C, 7.5 mol% Pd/C in DMF yields 82% product).
  • Real-time monitoring : Use UPLC-MS to track intermediate conversion and abort reactions if undesired adducts form .

Q. Which computational strategies predict solubility and bioavailability?

Combine:

  • Molecular dynamics (MD) simulations : Solvent-accessible surface area (SASA) correlates with aqueous solubility.
  • LogP calculations : Use ChemAxon or Schrödinger’s QikProp to estimate partition coefficients.
  • Caco-2 permeability models : Predict intestinal absorption using ADMET predictors. Note: Experimental validation via shake-flask solubility assays (pH 7.4 PBS) is critical .

Q. How can researchers address low solubility in pharmacological assays?

Strategies include:

  • Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro studies.
  • Salt formation : Screen with HCl or sodium tosylate to improve crystallinity.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release. Example: A fluorophenyl analog achieved 90% solubility enhancement via citrate salt formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.